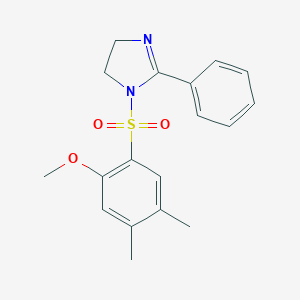
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which is further connected to a dihydroimidazole ring with a phenyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl intermediate: The starting material, 2-methoxy-4,5-dimethylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Imidazole ring formation: The sulfonyl intermediate is then reacted with an appropriate imidazole precursor, such as 2-phenyl-1H-imidazole, under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or protein interactions.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl and imidazole rings may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole include:
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole: This compound has a methyl group instead of a phenyl group, which may alter its chemical properties and reactivity.
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-methylpiperidine: The presence of a piperidine ring instead of an imidazole ring changes the compound’s structural and functional characteristics.
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the dihydroimidazole ring.
Propriétés
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-11-16(23-3)17(12-14(13)2)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFLZIBAPMPYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














